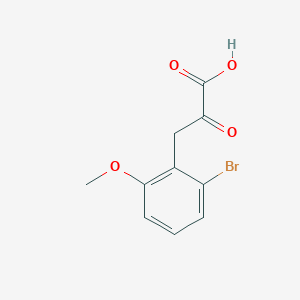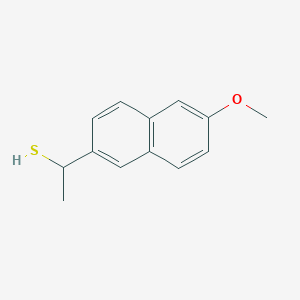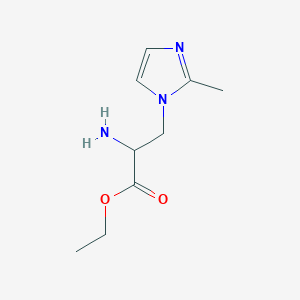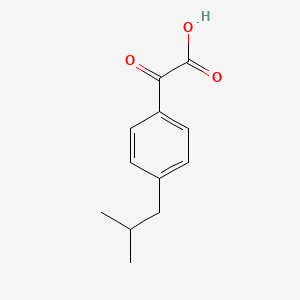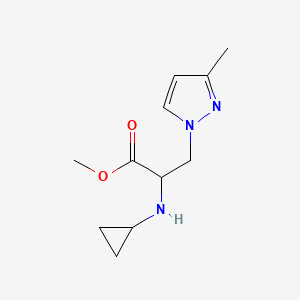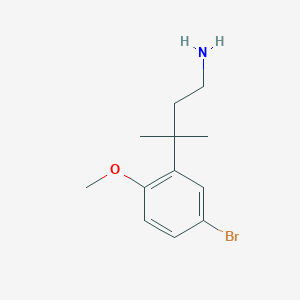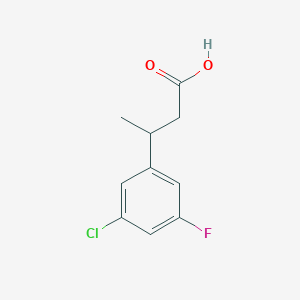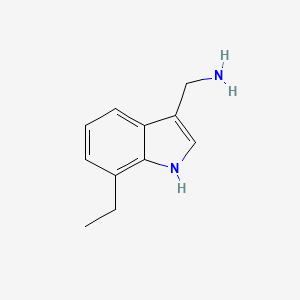
(7-ethyl-1H-indol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(7-ethyl-1H-indol-3-yl)methanamine” is a chemical compound with the following structural formula:
C9H10N2
It belongs to the class of indole derivatives and contains an ethyl group attached to the indole nitrogen. The compound is also known as “1-(7-ethyl-1H-indol-3-yl)ethanamine” or "1H-indole-3-ethanamine, N-methyl-" .Preparation Methods
Synthetic Routes:: The synthetic preparation of “(7-ethyl-1H-indol-3-yl)methanamine” involves several steps. One common approach is the reduction of 7-ethylindole using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The resulting intermediate, 7-ethylindoline, can then be further reacted with formaldehyde to yield the target compound.
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable routes to achieve high yields.
Chemical Reactions Analysis
Reactions:: “(7-ethyl-1H-indol-3-yl)methanamine” can undergo various chemical reactions, including:
Reduction: Reduction of the indole ring using reducing agents.
Substitution: Substitution reactions at the indole nitrogen or other positions.
Condensation: Formation of imines or Schiff bases.
Reduction: LiAlH₄, NaBH₄, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles.
Condensation: Formaldehyde or aldehydes/ketones.
Major Products:: The major products depend on the specific reaction conditions. Reduction leads to the formation of 7-ethylindoline, while substitution can yield various derivatives.
Scientific Research Applications
Chemistry::
- Used as a building block in the synthesis of other indole-based compounds.
- Investigated for its role in heterocyclic chemistry.
- Potential pharmacological applications due to its indole scaffold.
- May interact with serotonin receptors or other neurotransmitter systems.
- Used in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The exact mechanism of action for “(7-ethyl-1H-indol-3-yl)methanamine” remains an area of ongoing research. It likely involves interactions with specific molecular targets, such as receptors or enzymes, leading to biological effects.
Comparison with Similar Compounds
While there are related indole derivatives, the unique feature of this compound lies in its ethyl substitution at the 7-position. Similar compounds include N-methylindole and other indole-based amines.
Properties
CAS No. |
887581-02-4 |
|---|---|
Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(7-ethyl-1H-indol-3-yl)methanamine |
InChI |
InChI=1S/C11H14N2/c1-2-8-4-3-5-10-9(6-12)7-13-11(8)10/h3-5,7,13H,2,6,12H2,1H3 |
InChI Key |
DSMRHIBRAKCNEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


